

# A Comprehensive Spectroscopic Guide to Monoethyl Succinate

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## Compound of Interest

Compound Name: 4-Ethoxy-4-oxobutanoic acid

Cat. No.: B093570

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This technical guide provides an in-depth overview of the spectroscopic data for monoethyl succinate (CAS No. 1070-34-4), a molecule of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear, tabular format for ease of comparison and analysis. Furthermore, this document outlines the fundamental experimental protocols for acquiring such spectra and includes a workflow diagram for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry for monoethyl succinate.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Monoethyl Succinate

| Chemical Shift (ppm) | Multiplicity  | Integration | Assignment                                  |
|----------------------|---------------|-------------|---|
| 1.25                 | Triplet       | 3H          | -O-CH <sub>2</sub> -CH <sub>3</sub>         |
| 2.63                 | Singlet       | 4H          | HOOC-CH <sub>2</sub> -CH <sub>2</sub> -COO- |
| 4.13                 | Quartet       | 2H          | -O-CH <sub>2</sub> -CH <sub>3</sub>         |
| 11.5 (approx.)       | Broad Singlet | 1H          | -COOH                                       |

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and may vary.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Monoethyl Succinate

| Chemical Shift (ppm) | Assignment                                  |
|----------------------|---|
| 14.1                 | -O-CH <sub>2</sub> -CH <sub>3</sub>         |
| 29.0                 | HOOC-CH <sub>2</sub> -CH <sub>2</sub> -COO- |
| 29.2                 | HOOC-CH <sub>2</sub> -CH <sub>2</sub> -COO- |
| 60.7                 | -O-CH <sub>2</sub> -CH <sub>3</sub>         |
| 172.2                | -COO-CH <sub>2</sub> -CH <sub>3</sub>       |
| 177.5                | -COOH                                       |

## Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for Monoethyl Succinate

| Wavenumber (cm <sup>-1</sup> ) | Intensity          | Assignment                              |
|--------------------------------|--------------------|---|
| 2980-2850                      | Strong, Broad      | C-H Stretch (Alkyl)                     |
| 3300-2500                      | Strong, Very Broad | O-H Stretch (Carboxylic Acid)           |
| 1735                           | Strong             | C=O Stretch (Ester)                     |
| 1710                           | Strong             | C=O Stretch (Carboxylic Acid)           |
| 1420                           | Medium             | O-H Bend (Carboxylic Acid)              |
| 1200                           | Strong             | C-O Stretch (Ester and Carboxylic Acid) |

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Monoethyl Succinate

| m/z | Relative Intensity (%) | Assignment   |
|-----|------------------------|--|
| 146 | 5                      | [M] <sup>+</sup> (Molecular Ion)                             |
| 117 | 20                     | [M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>            |
| 101 | 100                    | [M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>           |
| 73  | 45                     | [C <sub>3</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup> |
| 45  | 30                     | [COOH] <sup>+</sup>  |
| 29  | 55                     | [C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>                |

## Experimental Protocols

The data presented above are typically acquired using standard spectroscopic techniques. The following are generalized experimental protocols for each method.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of monoethyl succinate (typically 5-25 mg for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or

D<sub>2</sub>O) in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

- **Data Acquisition:** The NMR tube is placed in the spectrometer. For <sup>1</sup>H NMR, the spectrum is typically acquired at a frequency of 300 MHz or higher. For <sup>13</sup>C NMR, a proton-decoupled spectrum is usually obtained to simplify the spectrum to a series of single peaks for each unique carbon atom.
- **Data Processing:** The raw data (Free Induction Decay or FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts of the peaks are referenced to the internal standard. Integration of the peak areas in <sup>1</sup>H NMR provides the ratio of the protons in the molecule.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation (Neat Liquid):** As monoethyl succinate is a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr). The plates are then pressed together to form a thin film.
- **Background Spectrum:** A background spectrum of the empty salt plates is recorded. This is to subtract any absorbance from the plates and the atmosphere (e.g., CO<sub>2</sub> and water vapor).
- **Sample Spectrum:** The salt plates with the sample are placed in the spectrometer, and the infrared spectrum is recorded. The instrument measures the amount of infrared radiation absorbed by the sample at different wavenumbers.
- **Data Analysis:** The background spectrum is automatically subtracted from the sample spectrum to produce the final IR spectrum of monoethyl succinate. The positions and shapes of the absorption bands are then analyzed to identify the functional groups present.

## Electron Ionization Mass Spectrometry (EI-MS)

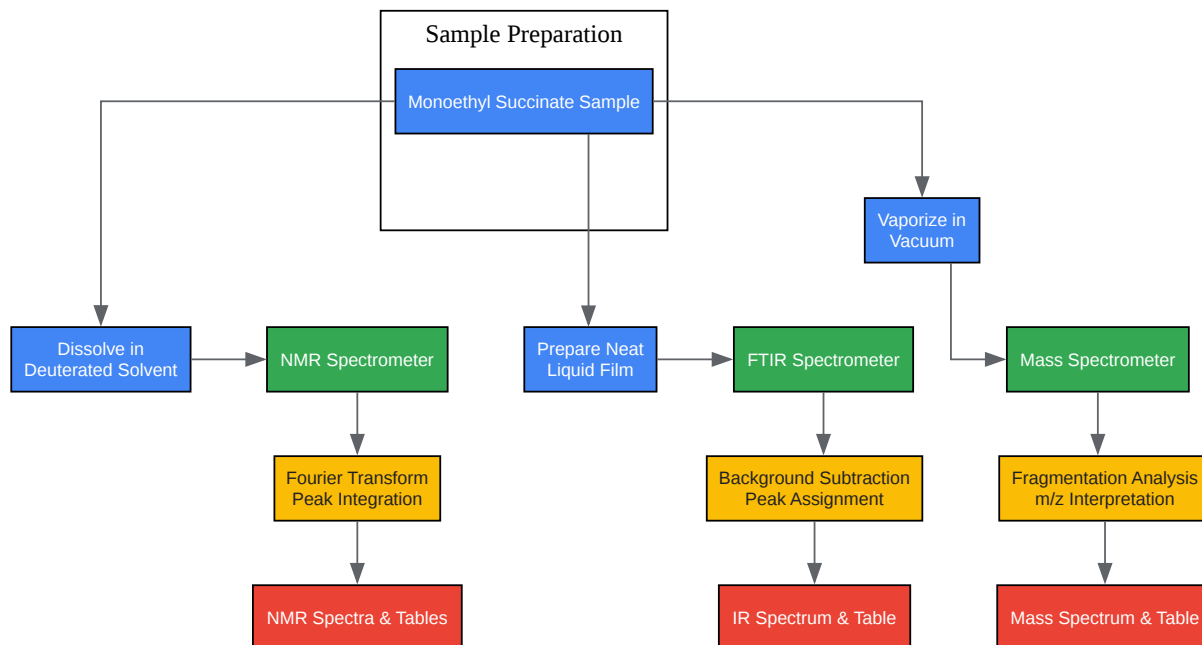
- **Sample Introduction:** A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, where it is vaporized under high vacuum.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged

molecular ion ( $[M]^+$ ), and also induces fragmentation into smaller, charged ions.

- **Mass Analysis:** The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of the relative abundance of each ion as a function of its  $m/z$  ratio. The resulting fragmentation pattern is a characteristic fingerprint of the molecule.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like monoethyl succinate.



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Caption: General workflow for spectroscopic analysis.

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